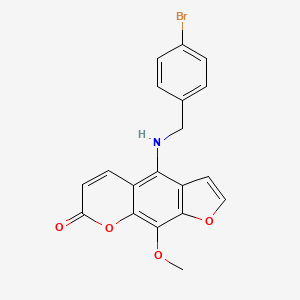
Anticancer agent 78
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anticancer agent 78 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has garnered significant attention due to its ability to inhibit the proliferation of cancer cells and induce apoptosis, making it a valuable candidate for cancer therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anticancer agent 78 involves a multi-step process. The initial step typically includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance the compound’s anticancer activity. Common reagents used in these reactions include organic solvents like acetonitrile and catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are employed to streamline production and reduce costs.
Chemical Reactions Analysis
Types of Reactions: Anticancer agent 78 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential therapeutic applications.
Scientific Research Applications
Anticancer agent 78 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for various types of cancer, including breast, lung, and colon cancer.
Industry: Utilized in the development of new anticancer drugs and formulations.
Mechanism of Action
The mechanism of action of anticancer agent 78 involves the inhibition of key enzymes and signaling pathways that are essential for cancer cell survival and proliferation. This compound targets molecular pathways such as the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis and inhibition of cell growth. Additionally, this compound has been shown to interfere with DNA replication and repair, further contributing to its anticancer effects.
Comparison with Similar Compounds
Vismodegib: A small molecule that selectively inhibits the Hedgehog signaling pathway.
Sonidegib: Another Hedgehog pathway inhibitor with similar anticancer properties.
Glasdegib: Targets the same pathway and is used in the treatment of certain cancers.
Uniqueness of Anticancer Agent 78: this compound stands out due to its unique molecular structure and multi-targeted approach. Unlike other compounds that target a single pathway, this compound affects multiple signaling pathways, making it a more versatile and potentially more effective anticancer agent.
Properties
Molecular Formula |
C19H14BrNO4 |
|---|---|
Molecular Weight |
400.2 g/mol |
IUPAC Name |
4-[(4-bromophenyl)methylamino]-9-methoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C19H14BrNO4/c1-23-19-17-14(8-9-24-17)16(13-6-7-15(22)25-18(13)19)21-10-11-2-4-12(20)5-3-11/h2-9,21H,10H2,1H3 |
InChI Key |
GNWOYWXMVGZZHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C3=C1OC=C3)NCC4=CC=C(C=C4)Br)C=CC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n2,n2,2-Trimethyl-n1-(thieno[3,2-d]pyrimidin-4-yl)propane-1,2-diamine](/img/structure/B14904186.png)
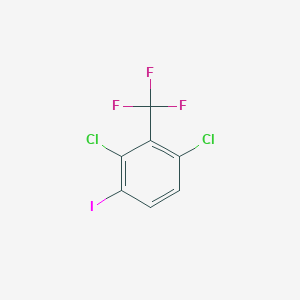
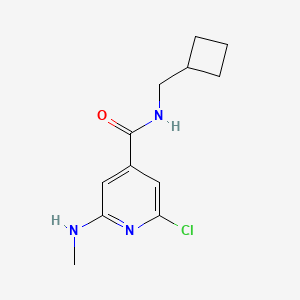
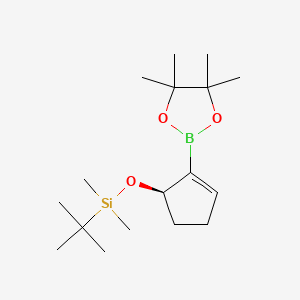
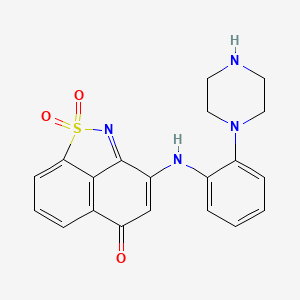
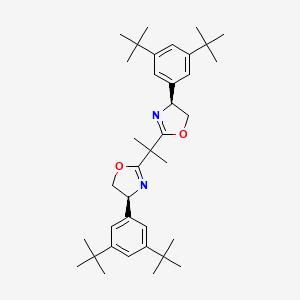
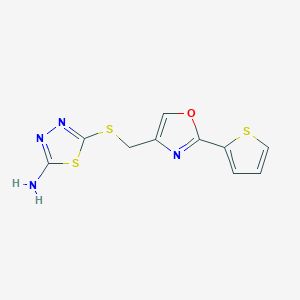
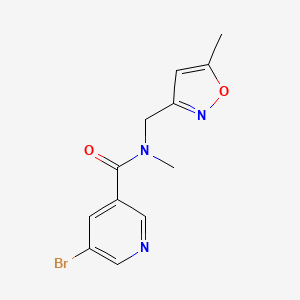
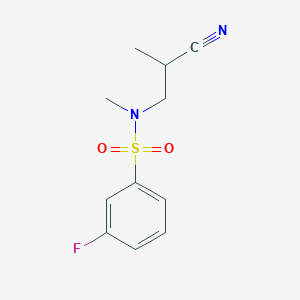
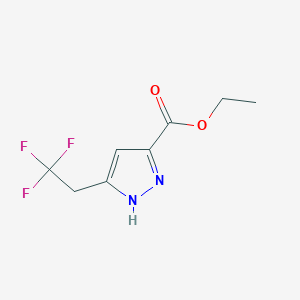
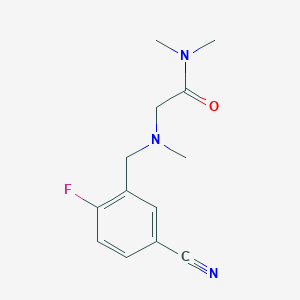
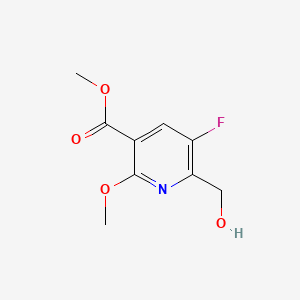
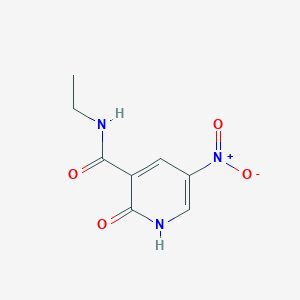
![(1R,7R,8R,18R)-8-hydroxy-5,5,7,8-tetramethyl-2,6,10-trioxa-15-azatetracyclo[10.5.1.04,7.015,18]octadec-12-ene-3,9-dione](/img/structure/B14904272.png)
